CYCLO(-PHE-PHE)

Descripción general

Descripción

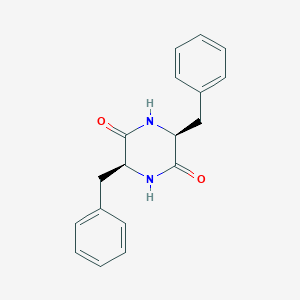

CYCLO(-PHE-PHE) is a cyclic dipeptide, specifically a diketopiperazine, formed by the cyclization of two phenylalanine molecules. This compound is characterized by a six-membered ring structure, which includes two peptide bonds. Diketopiperazines are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CYCLO(-PHE-PHE) can be synthesized through the cyclization of linear dipeptides. One common method involves heating the linear dipeptide in the presence of a dehydrating agent, which promotes the formation of the cyclic structure by eliminating a molecule of water . Another approach is the use of solid-phase peptide synthesis, where the linear dipeptide is cyclized on a resin support .

Industrial Production Methods

Industrial production of cyclo(phenylalanyl-phenylalanyl) typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

CYCLO(-PHE-PHE) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives with hydroxyl or carbonyl groups .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cyclo(-Phe-Phe) exhibits significant antimicrobial properties against various pathogens.

- Mechanism of Action : Research indicates that cyclic dipeptides can inhibit virulence factor production in bacteria such as Vibrio cholerae. Cyclo(Phe-Pro) has been shown to activate the expression of leuO, a regulator that downregulates virulence factors, thereby reducing the pathogenicity of V. cholerae .

- Case Study : A study demonstrated that cyclo(Phe-Pro) inhibited cholera toxin production by modulating the ToxR regulon. This suggests a potential therapeutic application in treating cholera and other bacterial infections .

Neuroprotective Effects

Cyclo(-Phe-Phe) has shown promise in neuroprotection, particularly in models of depression and cognitive impairment.

- Animal Studies : In rodent models, cyclo(L-Phe-L-Phe) significantly improved cognitive function and reduced depressive behaviors. It increased levels of neurotransmitters such as serotonin and dopamine in the brain, suggesting its role in modulating mood and cognition .

- Case Study : A study found that administration of cyclo(L-Phe-L-Phe) shortened escape latency in a water maze test for depressed mice, indicating enhanced memory and learning capabilities .

| Cyclic Dipeptide | Model Used | Observed Effect | Neurotransmitter Levels |

|---|---|---|---|

| Cyclo(L-Phe-L-Phe) | Depressed mice | Improved cognitive function | Increased serotonin, norepinephrine, dopamine |

Cancer Therapy

Cyclic dipeptides like cyclo(-Phe-Phe) are being investigated for their anticancer properties.

- Cytotoxic Effects : Studies have shown that cyclic peptides can exert cytotoxic effects on melanoma cells. For instance, cyclo(Pro-Pro-β3-homoPhe-Phe-) demonstrated significant cytotoxicity at low concentrations .

- Mechanism of Action : The structural properties of cyclic peptides allow them to engage effectively with cancer cell receptors, leading to apoptosis or growth inhibition. In vitro studies have confirmed that cyclic dipeptides can induce cell death in cancer cell lines .

| Cyclic Dipeptide | Cancer Type | Effect on Cell Viability | Concentration for 50% Viability Reduction |

|---|---|---|---|

| Cyclo(Pro-Pro-β3-homoPhe-Phe-) | Melanoma | Cytotoxic | ~10 µM |

| Cyclo(P11) | Melanoma | Cytostatic | ~40 µM |

Plant Growth Regulation

Cyclo(-Phe-Phe) also plays a role in enhancing plant growth and mitigating stress.

- Alleviation of Aluminum Toxicity : Research indicates that cyclo(-Phe-Pro), a related cyclic dipeptide, can alleviate aluminum toxicity in wheat roots by promoting root growth and reducing reactive oxygen species (ROS) accumulation .

- Mechanism of Action : The compound enhances plant resilience against environmental stressors by modulating physiological responses at the cellular level.

| Cyclic Dipeptide | Plant Species | Effect on Growth | Mechanism |

|---|---|---|---|

| Cyclo(-Phe-Pro) | Wheat | Increased root growth | Reduced aluminum accumulation and ROS levels |

Mecanismo De Acción

The mechanism of action of cyclo(phenylalanyl-phenylalanyl) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its cyclic structure allows it to interact with protein surfaces, potentially disrupting protein-protein interactions .

Comparación Con Compuestos Similares

CYCLO(-PHE-PHE) can be compared with other cyclic dipeptides, such as:

Cyclo(tyrosyl-prolyl): Contains a tyrosine and proline residue, differing in side chain functionality and biological activity.

Cyclo(histidyl-glycyl): Composed of histidine and glycine, with distinct chemical properties and applications.

Uniqueness

CYCLO(-PHE-PHE) is unique due to its two phenylalanine residues, which provide aromatic interactions and contribute to its stability and biological activity .

Conclusion

CYCLO(-PHE-PHE) is a versatile cyclic dipeptide with significant potential in various scientific fields. Its stability, ease of synthesis, and diverse reactivity make it an important compound for research and industrial applications.

Actividad Biológica

Cyclo(-Phe-Phe), a cyclic dipeptide, has garnered attention in recent years for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Cyclo(-Phe-Phe) is a cyclic dipeptide composed of two phenylalanine residues. Its structural rigidity compared to linear peptides enhances its biological activity, as cyclic peptides often exhibit improved stability and bioavailability.

- Neuroprotective Effects : Cyclo(-Phe-Phe) has demonstrated neuroprotective properties, particularly against oxidative stress-induced neurodegeneration. Research indicates that it acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in cellular defense mechanisms against oxidative stress. In vitro studies using SH-SY5Y neuroblastoma cells showed that cyclo(-Phe-Phe) significantly reduced hydrogen peroxide-induced apoptosis and inhibited the activation of apoptotic proteins such as caspase-3 .

- Antimicrobial Activity : Cyclo(-Phe-Phe) exhibits antibacterial and antifungal properties. For instance, it has been shown to inhibit virulence factor production in Vibrio cholerae, suggesting its potential as a therapeutic agent against bacterial infections. The mechanism involves the activation of the leuO regulator, which subsequently represses virulence factor transcription .

- Cytotoxicity Against Cancer Cells : Studies have indicated that cyclo(-Phe-Phe) can induce cytotoxic effects in various cancer cell lines. Research on similar cyclic peptides has revealed that they can inhibit cell proliferation and induce apoptosis in melanoma cells, highlighting the potential of cyclo(-Phe-Phe) in cancer therapy .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Neuroprotective Effects | Cyclo(-Phe-Phe) reduced apoptosis in SH-SY5Y cells by activating PPAR-γ | Assays: MTT, lactate dehydrogenase release, Hoechst staining |

| Antimicrobial Activity | Inhibited Vibrio cholerae virulence factors through leuO regulation | Gene expression analysis |

| Cytotoxicity | Induced cell death in melanoma cells with a significant reduction in viability | Cell viability assays |

Case Study: Neuroprotection

In a study focusing on the neuroprotective effects of cyclo(-Phe-Phe), researchers treated SH-SY5Y cells with hydrogen peroxide to induce oxidative stress. The treatment with cyclo(-Phe-Phe) resulted in a marked decrease in reactive oxygen species (ROS) levels and apoptosis markers, suggesting its efficacy as a neuroprotective agent .

Case Study: Antibacterial Properties

Another study examined the impact of cyclo(-Phe-Phe) on Vibrio cholerae. The results indicated that this compound could downregulate key virulence factors by modulating the expression of regulatory genes, providing insights into its potential application in treating cholera and other bacterial infections .

Propiedades

IUPAC Name |

(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAPMRSLDANLAS-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182799 | |

| Record name | Cyclo(phenylalanyl-phenylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2862-51-3 | |

| Record name | Cyclo(phenylalanylphenylalanine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(phenylalanyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(phenylalanyl-phenylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.